molecular formula C13H12N2 B2841029 N-(3-Cyanophenyl)-2,5-dimethylpyrrole CAS No. 204142-42-7

N-(3-Cyanophenyl)-2,5-dimethylpyrrole

Cat. No.: B2841029
CAS No.: 204142-42-7
M. Wt: 196.253
InChI Key: NBJROBAUWGQJGQ-UHFFFAOYSA-N
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Description

N-(3-Cyanophenyl)-2,5-dimethylpyrrole is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom The presence of a cyanophenyl group at the nitrogen atom and two methyl groups at the 2 and 5 positions of the pyrrole ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Cyanophenyl)-2,5-dimethylpyrrole typically involves the reaction of 3-cyanobenzaldehyde with 2,5-dimethylpyrrole under acidic or basic conditions. One common method is the condensation reaction using an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out in a solvent like toluene or ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-Cyanophenyl)-2,5-dimethylpyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the nitrile group to an amine group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Pyrrole derivatives with oxidized functional groups.

    Reduction: Amino-substituted pyrrole derivatives.

    Substitution: Halogenated or nitro-substituted pyrrole derivatives.

Scientific Research Applications

N-(3-Cyanophenyl)-2,5-dimethylpyrrole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

    Industry: It is utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of N-(3-Cyanophenyl)-2,5-dimethylpyrrole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The presence of the cyanophenyl group can enhance its binding affinity to certain targets, making it a potential candidate for drug development. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

    N-(3-Cyanophenyl)pyrrole: Lacks the methyl groups at the 2 and 5 positions.

    2,5-Dimethylpyrrole: Lacks the cyanophenyl group.

    3-Cyanophenylpyrrole: Similar structure but without the methyl groups.

Uniqueness: N-(3-Cyanophenyl)-2,5-dimethylpyrrole is unique due to the combination of the cyanophenyl group and the methyl groups at specific positions on the pyrrole ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c1-10-6-7-11(2)15(10)13-5-3-4-12(8-13)9-14/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJROBAUWGQJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC(=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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